2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one
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Overview
Description
2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C₉H₁₄O₃ It is a derivative of cyclopentenone, featuring a cyclopentene ring with a dimethoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with 2,2-dimethoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentenone derivatives.
Scientific Research Applications
2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog with a cyclopentene ring and a ketone group.
2,3-Dimethyl-2-cyclopentenone: A derivative with methyl substituents on the cyclopentene ring.
2-Hydroxy-3,4-dimethyl-2-cyclopentenone: A hydroxylated derivative with additional methyl groups.
Uniqueness
2-(2,2-Dimethoxyethyl)cyclopent-2-en-1-one is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
112532-64-6 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-11-9(12-2)6-7-4-3-5-8(7)10/h4,9H,3,5-6H2,1-2H3 |
InChI Key |
JDVISUFZLXDPQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=CCCC1=O)OC |
Origin of Product |
United States |
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